molecular formula C10H12N4O3 B3037647 1,3-dimethyl-5-(3-methyl-1H-pyrazol-5-yl)-2,4,6(1H,3H,5H)-pyrimidinetrione CAS No. 51680-17-2

1,3-dimethyl-5-(3-methyl-1H-pyrazol-5-yl)-2,4,6(1H,3H,5H)-pyrimidinetrione

Cat. No. B3037647
CAS RN: 51680-17-2
M. Wt: 236.23 g/mol
InChI Key: GRCAUCRVAXVVNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Dimethyl-5-(3-methyl-1H-pyrazol-5-yl)-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as 2,4,6-trimethyl-1,3-dihydropyrimidin-5-one, is a heterocyclic compound belonging to the pyrimidinetrione family. It is a colorless, crystalline solid with a molecular formula of C7H10N2O2. This compound has been studied for its potential medicinal properties, as well as its use in scientific research.

Mechanism of Action

The mechanism of action of 1,3-dimethyl-5-(3-methyl-1H-pyrazol-5-yl)-2,4,6(1H,3H,5H)-pyrimidinetrione is not fully understood. However, it is believed that this compound acts as an inhibitor of the enzymes mentioned above. It is thought to do this by binding to the active sites of the enzymes and preventing them from carrying out their normal functions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1,3-dimethyl-5-(3-methyl-1H-pyrazol-5-yl)-2,4,6(1H,3H,5H)-pyrimidinetrione are not fully understood. However, studies have shown that this compound has the potential to inhibit the enzymes mentioned above, which could have implications for the metabolism of drugs and the synthesis of triglycerides. In addition, this compound has been studied for its potential to act as a free radical scavenger, which could have implications for the prevention of oxidative damage.

Advantages and Limitations for Lab Experiments

The advantages of using 1,3-dimethyl-5-(3-methyl-1H-pyrazol-5-yl)-2,4,6(1H,3H,5H)-pyrimidinetrione in laboratory experiments include its availability, its low cost, and its ability to act as an inhibitor of several enzymes. However, there are some limitations to using this compound in laboratory experiments. For example, it is not soluble in water, which can make it difficult to use in some experiments. In addition, the exact mechanism of action of this compound is not fully understood, which can make it difficult to predict its effects in certain experiments.

Future Directions

The future directions for 1,3-dimethyl-5-(3-methyl-1H-pyrazol-5-yl)-2,4,6(1H,3H,5H)-pyrimidinetrione are numerous. Further research is needed to better understand the exact mechanism of action of this compound and to explore its potential applications in medicine and other areas of scientific research. Additionally, further research is needed to explore the potential of this compound to act as a free radical scavenger and to investigate its potential use in the synthesis of triglycerides. In addition, further research is needed to explore the potential of this compound to act as an inhibitor of other enzymes, as well as its potential to act as an anti-inflammatory, anti-oxidant, and anti-cancer agent. Finally, further research is needed to explore the potential of this compound to interact with other compounds, as well as its potential to be used in the synthesis of other compounds.

Scientific Research Applications

1,3-Dimethyl-5-(3-methyl-1H-pyrazol-5-yl)-2,4,6(1H,3H,5H)-pyrimidinetrione has a wide range of potential applications in scientific research. It has been studied for its potential as an inhibitor of the enzyme diacylglycerol acyltransferase (DGAT). This enzyme is involved in the synthesis of triglycerides, which are an important component of cell membranes. In addition, this compound has been studied for its potential to inhibit the enzyme cytochrome P450, which is involved in the metabolism of many drugs. It has also been studied for its potential to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.

properties

IUPAC Name

1,3-dimethyl-5-(5-methyl-1H-pyrazol-3-yl)-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O3/c1-5-4-6(12-11-5)7-8(15)13(2)10(17)14(3)9(7)16/h4,7H,1-3H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRCAUCRVAXVVNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)C2C(=O)N(C(=O)N(C2=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-dimethyl-5-(3-methyl-1H-pyrazol-5-yl)-2,4,6(1H,3H,5H)-pyrimidinetrione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3-dimethyl-5-(3-methyl-1H-pyrazol-5-yl)-2,4,6(1H,3H,5H)-pyrimidinetrione
Reactant of Route 2
1,3-dimethyl-5-(3-methyl-1H-pyrazol-5-yl)-2,4,6(1H,3H,5H)-pyrimidinetrione
Reactant of Route 3
1,3-dimethyl-5-(3-methyl-1H-pyrazol-5-yl)-2,4,6(1H,3H,5H)-pyrimidinetrione
Reactant of Route 4
1,3-dimethyl-5-(3-methyl-1H-pyrazol-5-yl)-2,4,6(1H,3H,5H)-pyrimidinetrione
Reactant of Route 5
1,3-dimethyl-5-(3-methyl-1H-pyrazol-5-yl)-2,4,6(1H,3H,5H)-pyrimidinetrione
Reactant of Route 6
1,3-dimethyl-5-(3-methyl-1H-pyrazol-5-yl)-2,4,6(1H,3H,5H)-pyrimidinetrione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.